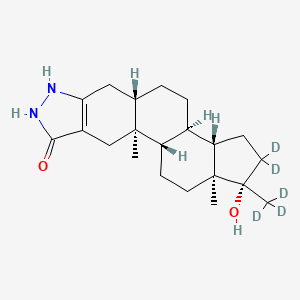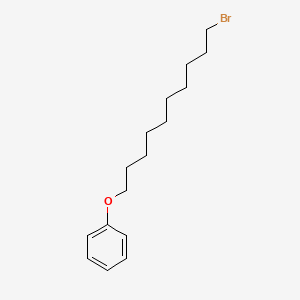
10-Phenoxydecyl bromide
Description
10-Phenoxydecyl bromide is an organic compound with the chemical formula C₁₆H₂₅BrO . It belongs to the class of alkyl bromides and contains a phenoxy group (a benzene ring attached to an oxygen atom) along with a decyl (10-carbon) alkyl chain. This compound is used in various applications, including surface modification, organic synthesis, and as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of 10-Phenoxydecyl bromide typically involves the reaction of 1-bromodecane with phenol under appropriate conditions. The bromination of 1-bromodecane introduces the bromine atom at the end of the alkyl chain, resulting in the desired product .
Molecular Structure Analysis
The molecular structure of 10-Phenoxydecyl bromide consists of a linear alkyl chain (10 carbon atoms) attached to a phenoxy group. The bromine atom is positioned at the end of the alkyl chain. The compound’s structure is crucial for understanding its reactivity and interactions with other molecules .
Chemical Reactions Analysis
10-Phenoxydecyl bromide can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cross-coupling reactions. Its reactivity arises from the bromine atom, which can be replaced by other nucleophiles (such as amines or thiols) to form new compounds .
Future Directions
Research on 10-Phenoxydecyl bromide continues to explore its applications in surface modification, nanotechnology, and materials science. Future studies may focus on optimizing its synthesis, understanding its interactions with different surfaces, and developing novel functional materials based on its properties .
properties
IUPAC Name |
10-bromodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrO/c17-14-10-5-3-1-2-4-6-11-15-18-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYEFBMVBKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443233 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Phenoxydecyl bromide | |
CAS RN |
2033-87-6 | |
| Record name | [(10-Bromodecyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



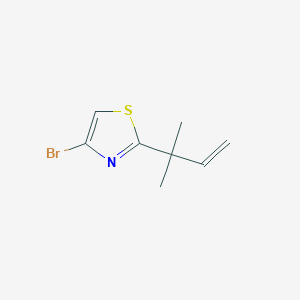

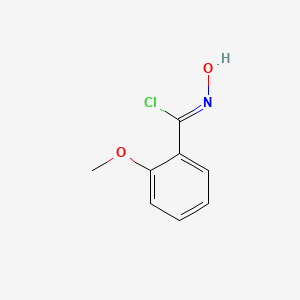
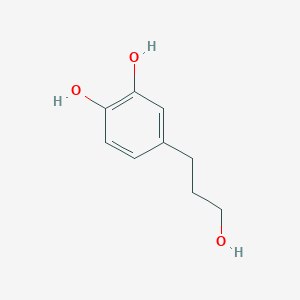


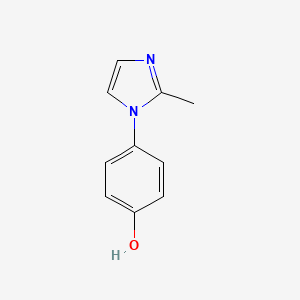

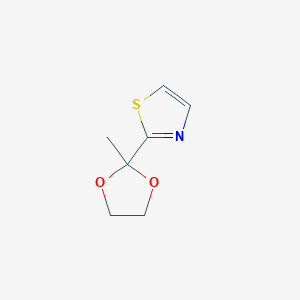

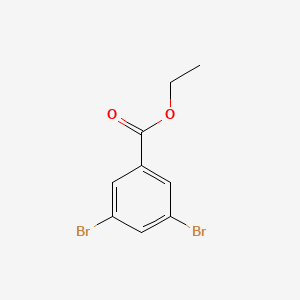

![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)
